![molecular formula C10H18Cl2N2O B13470895 1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride](/img/structure/B13470895.png)
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Aminobicyclo[111]pentan-1-yl}piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2O It is known for its unique bicyclic structure, which includes a piperidin-2-one ring and an aminobicyclo[111]pentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the aminobicyclo[1.1.1]pentane moiety: This step involves the preparation of the aminobicyclo[1.1.1]pentane core through a series of reactions, such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Coupling with piperidin-2-one: The aminobicyclo[1.1.1]pentane intermediate is then coupled with piperidin-2-one under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials. The process may also involve purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol: A related compound with a similar bicyclic structure but different functional groups.
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride: Another similar compound with a carboxylic acid group instead of the piperidin-2-one moiety.
Uniqueness
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride is unique due to its combination of the aminobicyclo[1.1.1]pentane core and the piperidin-2-one ring. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
Molecular Formula |
C10H18Cl2N2O |
|---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
1-(3-amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H16N2O.2ClH/c11-9-5-10(6-9,7-9)12-4-2-1-3-8(12)13;;/h1-7,11H2;2*1H |
InChI Key |
FLBBWZCCUVELTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C23CC(C2)(C3)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


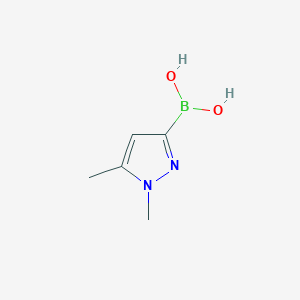
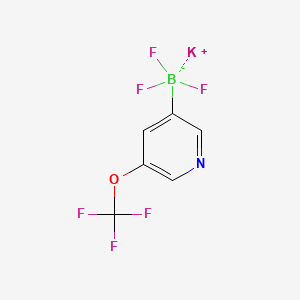
![Methyl[4-(trimethylsilyl)butyl]aminehydrochloride](/img/structure/B13470839.png)
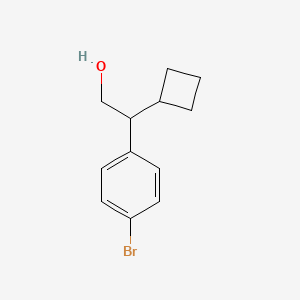
![(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13470841.png)
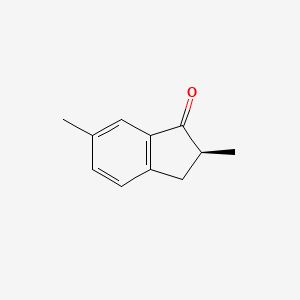
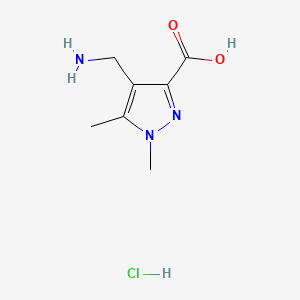
![Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13470858.png)
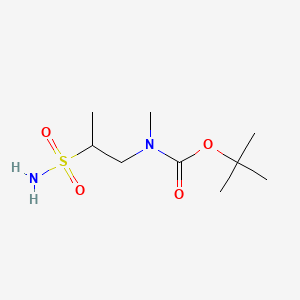

![2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13470871.png)

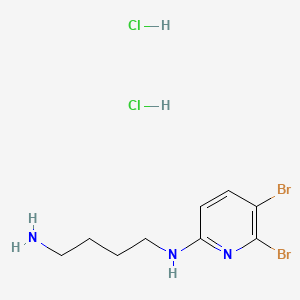
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13470892.png)
